molecular formula C28H35N3O4S B11282692 N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B11282692
M. Wt: 509.7 g/mol
InChI Key: UZDBLNGTWPNWBM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides. This compound is characterized by its intricate structure, which includes a phenethyl group, an indole moiety, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Phenethyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxyphenethylamine through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction.

    Indole Derivative Synthesis: The indole derivative is synthesized by reacting indole with an appropriate acylating agent to introduce the oxoethyl group.

    Thioacetamide Formation: The final step involves the coupling of the phenethyl intermediate with the indole derivative in the presence of a thioacetamide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethyl group or the thioacetamide moiety.

    Substitution: The phenethyl and indole groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)acetamide
  • N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)propionamide

Uniqueness

N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenethyl group, an indole moiety, and a piperidine ring sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C28H35N3O4S

Molecular Weight

509.7 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide

InChI

InChI=1S/C28H35N3O4S/c1-20-11-14-30(15-12-20)28(33)18-31-17-26(22-6-4-5-7-23(22)31)36-19-27(32)29-13-10-21-8-9-24(34-2)25(16-21)35-3/h4-9,16-17,20H,10-15,18-19H2,1-3H3,(H,29,32)

InChI Key

UZDBLNGTWPNWBM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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